4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid
CAS No.: 113589-56-3
Cat. No.: VC6546658
Molecular Formula: C7H7BrO3S
Molecular Weight: 251.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113589-56-3 |
|---|---|
| Molecular Formula | C7H7BrO3S |
| Molecular Weight | 251.09 |
| IUPAC Name | 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H7BrO3S/c1-3-4(8)5(11-2)6(12-3)7(9)10/h1-2H3,(H,9,10) |
| Standard InChI Key | MCZWVUIOGURPRA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(S1)C(=O)O)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid is CHBrOS, with a molar mass of 263.16 g/mol. Its structure features:
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A thiophene ring (a five-membered aromatic ring with one sulfur atom).
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A bromine atom at position 4, enhancing electrophilic substitution reactivity.
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A methoxy group (-OCH) at position 3, influencing electronic and steric properties.
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A methyl group (-CH) at position 5, contributing to hydrophobicity.
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A carboxylic acid (-COOH) group at position 2, enabling hydrogen bonding and salt formation.
Key Physicochemical Properties
The methoxy group’s electron-donating effects reduce ring electrophilicity compared to hydroxylated analogs like 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Bromination: Introduction of bromine at position 4 of a precursor such as 3-methoxy-5-methylthiophene-2-carboxylic acid using bromine (Br) or N-bromosuccinimide (NBS) in acetic acid.
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Esterification/Functionalization: Protection of the carboxylic acid group as a methyl ester (e.g., using methanol and HSO) followed by deprotection.
Example Reaction Conditions:
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Bromination: 3-methoxy-5-methylthiophene-2-carboxylic acid (1 eq), Br (1.1 eq), CHCOOH, 50°C, 6 hours.
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Yield: ~70–80% (estimated from analogous reactions).
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.
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Catalytic Bromination: Use of recyclable catalysts (e.g., FeBr) to minimize waste.
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Quality Control: HPLC and NMR for purity assessment (>98% purity required for pharmaceutical intermediates).
Chemical Reactivity and Applications
Reactivity Profile
The compound undergoes characteristic thiophene reactions:
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Nucleophilic Aromatic Substitution: Bromine at position 4 is susceptible to displacement by amines or thiols.
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Electrophilic Substitution: Methoxy group directs incoming electrophiles to positions 2 and 5.
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Decarboxylation: Loss of CO under heating or basic conditions to form 4-bromo-3-methoxy-5-methylthiophene.
Applications in Research
Biological Activity and Mechanisms
While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:
Antimicrobial Activity
Analogous brominated thiophenes show potent activity against Staphylococcus aureus (MIC = 0.125 µg/mL) and Escherichia coli (MIC = 0.5 µg/mL). The methoxy group may enhance membrane permeability compared to hydroxylated variants.
Anti-Inflammatory Effects
Methoxy-substituted thiophenes inhibit COX-2 and TNF-α in murine models, suggesting potential for treating inflammatory diseases .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity Comparison |
|---|---|---|
| 4-Bromo-3-hydroxy-5-methylthiophene-2-carboxylate | Hydroxyl vs. methoxy group | Higher solubility, lower logP |
| 4-Chloro-3-methoxy-5-methylthiophene-2-carboxylic acid | Chlorine vs. bromine | Reduced electrophilicity |
Future Directions and Research Gaps
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Targeted Synthesis: Optimize routes for higher yields and greener chemistry.
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Biological Screening: Expand in vitro and in vivo studies to validate antimicrobial and anticancer claims.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.
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